2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tert-butylphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the tert-butyl group.
6-Phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the tert-butyl and phenyl groups at specific positions.
Pyrazolo[1,5-a]pyrimidin-7-amine: Similar core structure but lacks the tert-butyl and phenyl substituents.
Uniqueness
2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both tert-butyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-22(2,3)17-11-9-16(10-12-17)19-13-20-24-14-18(21(23)26(20)25-19)15-7-5-4-6-8-15/h4-14H,23H2,1-3H3 |
InChI Key |
QPKJGZJYNJUGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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